molecular formula C9H10BrNO2 B13811223 4-(Bromomethyl)-5,5-dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile CAS No. 80946-00-5

4-(Bromomethyl)-5,5-dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile

Cat. No.: B13811223
CAS No.: 80946-00-5
M. Wt: 244.08 g/mol
InChI Key: GXPCCPGQNNYDBU-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5,5-dimethyl-2-oxo-6H-pyran-3-carbonitrile is an organic compound that belongs to the class of pyran derivatives. This compound is characterized by the presence of a bromomethyl group, a dimethyl group, an oxo group, and a carbonitrile group attached to a pyran ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-5,5-dimethyl-2-oxo-6H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound under controlled conditions. For instance, a reaction involving the addition of bromine to a suitable precursor in the presence of a solvent like acetonitrile can yield the desired product. The reaction is usually carried out at room temperature to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often use continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of bromide reagents that are easy to handle and have high bromine atom utilization rates is preferred .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-5,5-dimethyl-2-oxo-6H-pyran-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively. Palladium catalysts are often used in coupling reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyran derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4-(Bromomethyl)-5,5-dimethyl-2-oxo-6H-pyran-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-5,5-dimethyl-2-oxo-6H-pyran-3-carbonitrile involves its reactivity with various biological and chemical entities. The bromomethyl group is particularly reactive and can form covalent bonds with nucleophiles in biological systems. This reactivity can be exploited in drug design to target specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-5,5-dimethyl-2-oxo-6H-pyran-3-carbonitrile is unique due to its combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its pyran ring structure also differentiates it from other bromomethyl compounds, providing unique opportunities for chemical modifications and applications .

Properties

CAS No.

80946-00-5

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

4-(bromomethyl)-3,3-dimethyl-6-oxo-2H-pyran-5-carbonitrile

InChI

InChI=1S/C9H10BrNO2/c1-9(2)5-13-8(12)6(4-11)7(9)3-10/h3,5H2,1-2H3

InChI Key

GXPCCPGQNNYDBU-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)C(=C1CBr)C#N)C

Origin of Product

United States

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